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Compound of Interest |

4-Pyridinecarboxaldehyde, 2-
(methoxymethyl)- (9CI)

Compound Name:

CAS No.: 162046-63-1

\ J

Introduction & Strategic Value

In the landscape of modern drug discovery, the pyridine scaffold remains a "privileged
structure," appearing in over 20% of the top 200 marketed drugs. However, simple pyridine
rings often suffer from rapid metabolic oxidation or poor solubility.

2-(Methoxymethyl)isonicotinaldehyde represents a high-value building block that addresses
these limitations. Unlike the bare isonicotinaldehyde, the C2-methoxymethyl group serves three
critical functions:

 Lipophilicity Modulation: It lowers the LogP compared to alkyl-pyridines while maintaining
better water solubility than phenyl analogs due to the ether oxygen.

o Metabolic Blocking: The C2 substitution blocks a primary site of metabolic oxidation (Phase |
metabolism) on the pyridine ring.

o Synthetic Versatility: The C4-aldehyde acts as a highly reactive "warhead" for heterocycle
construction, while the methoxymethyl group remains stable under most condensation
conditions.
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This guide details the protocols for converting this building block into two critical
pharmacophores: 2,4,5-Trisubstituted Imidazoles and 3,5-Disubstituted Pyrazoles.

Chemical Profile & Handling

Property Specification

IUPAC Name 2-(methoxymethyl)pyridine-4-carbaldehyde

Molecular Formula

Molecular Weight 151.16 g/mol

Pale yellow to amber liquid (tends to darken on
Appearance

storage)

N Soluble in DCM, MeOH, EtOH, EtOAc;

Solubility . .

Sparingly soluble in water

Air-sensitive (oxidizes to carboxylic acid).[1]
Stability Store under

at 4°C.

The aldehyde is susceptible to Cannizzaro
Reactivity Alert reaction in strong base; use controlled

conditions.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this building
block.
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Figure 1: Divergent synthetic pathways utilizing the C4-aldehyde functionality.

Protocol A: Synthesis of Trisubstituted Imidazoles

Mechanism: Debus-Radziszewski Condensation. Application: Kinase inhibitors (e.g., p38 MAP
kinase) often utilize the imidazole core to position hydrogen bond donors/acceptors.[2]

Materials

o Substrate: 2-(Methoxymethyl)isonicotinaldehyde (1.0 equiv)

Reagent A: Benzil (or substituted 1,2-diketone) (1.0 equiv)[2]

Reagent B: Ammonium Acetate (

) (4.0 — 5.0 equiv)[3]

Solvent: Glacial Acetic Acid (AcOH)

Quench: Ammonium Hydroxide (

), lce water

Step-by-Step Methodology
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e Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve Benzil (2.10 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde
(1.51 g, 10 mmol) in Glacial Acetic Acid (15 mL).

o Note: The excess acidity is crucial to buffer the basicity of the pyridine ring and catalyze
the imine formation.

o Ammonia Source: Add Ammonium Acetate (3.85 g, 50 mmol) to the stirring solution.

e Reaction: Heat the mixture to reflux (approx. 118°C) in an oil bath. Maintain reflux for 6-8
hours.

o Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should
disappear, and a lower Rf fluorescent spot (imidazole) should appear.

o Work-up:
o Cool the reaction mixture to room temperature.
o Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.

o Neutralize the solution to pH ~8 using conc. Ammonium Hydroxide.[4][5] Caution:
Exothermic reaction.

o A precipitate should form. If oil forms instead, extract with Ethyl Acetate (3 x 30 mL).
 Purification:
o Filter the precipitate and wash with cold water.

o Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, O-
5% MeOH/DCM gradient).

Yield Expectation: 75-85% Key Insight: The methoxymethyl group is stable in boiling acetic
acid. However, avoid using strong mineral acids (HCI/H2SO4) for extended periods, as they
may cleave the ether to the alcohol.
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Protocol B: Synthesis of Pyrazoles via Chalcones

Mechanism: Claisen-Schmidt Condensation followed by Michael addition/Cyclization.

Application: Anti-inflammatory and antimicrobial agents.

Phase 1: Chalcone Formation (The Intermediate)[7]

e Setup: Dissolve Acetophenone (1.20 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde
(1.51 g, 10 mmol) in Ethanol (20 mL).

e Catalysis: Cool to 0°C in an ice bath. Add NaOH solution (40% aq, 5 mL) dropwise.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4—6

hours.
o Observation: A yellow/orange solid (the chalcone) typically precipitates out.

« |solation: Pour into ice water containing a small amount of HCI (to neutralize base). Filter the

solid, wash with cold water, and dry.
o Checkpoint: Verify the

-unsaturated ketone via 1H NMR (characteristic doublets at
7.5-8.0 ppm with

Hz for trans geometry).

Phase 2: Pyrazole Cyclization

e Setup: Suspend the Chalcone (1.0 equiv) in Ethanol (10 mL/g).
e Reagent: Add Hydrazine Hydrate (80%, 5.0 equiv).

o Variation: Use Phenylhydrazine to obtain N-phenyl pyrazoles.
e Reaction: Reflux for 4—6 hours.

o Work-up: Concentrate the solvent under reduced pressure. Pour residue into ice water. Filter
the solid product.[3]
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« Purification: Recrystallization from Ethanol is usually sufficient.

Experimental Workflow Diagram
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Figure 2: Operational workflow for the synthesis of imidazoles using 2-

(methoxymethyl)isonicotinaldehyde.

Troubleshooting & Optimization

Issue

Probable Cause

Corrective Action

Low Yield (Imidazole)

Pyridine nitrogen buffering the

acid catalyst.

Increase the volume of Glacial
AcOH or add 10 mol%

as a Lewis acid co-catalyst [1].

Ether Cleavage

Reaction conditions too

acidic/harsh.

Ensure temperature does not
exceed 120°C; avoid mineral
acids. Use microwave

irradiation (140°C, 10 min) to

reduce exposure time [2].

No Precipitate (Work-up)

Product is protonated (water

soluble).

Ensure pH is adjusted to >8.0
during work-up to deprotonate
the imidazole and pyridine

rings.

Aldehyde Oxidation

Impure starting material.

Distill the aldehyde or pass
through a short silica plug
before use if the liquid is

dark/viscous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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